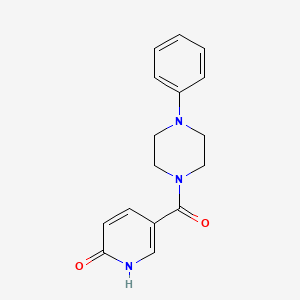

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol, also known as PIP-OH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its biological activities.

Scientific Research Applications

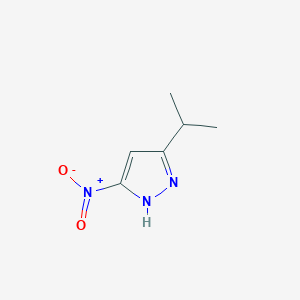

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity. This synthesis often involves the use of novel catalysts and environmentally friendly reaction conditions, indicating the potential of 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol derivatives in the development of new antibacterial agents (Rostamizadeh et al., 2013).

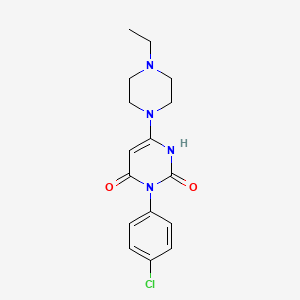

Antiproliferative Activity

The compound has been part of studies focused on synthesizing new derivatives that show significant in vitro antiproliferative activity against various cancer cell lines. These studies aim to explore the potential of these compounds as anticancer agents, suggesting a critical role in developing new therapeutic options (Al-Sanea et al., 2018).

Receptor Binding and Fluorescence Imaging

There's research exploring the binding of derivatives to specific receptors, such as the 5-HT(1A) receptor, and their use in fluorescence imaging for living cell applications. This dual functionality highlights the compound's versatility in both therapeutic and diagnostic settings, providing insights into receptor distribution and function in the human brain (Passchier et al., 2000).

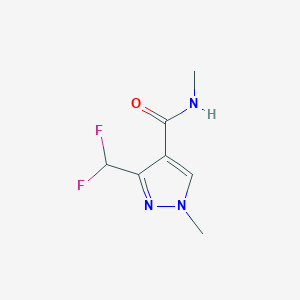

Synthesis and Photophysical Properties

The synthesis of new tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores and their photophysical properties have been investigated, showcasing these compounds' potential in developing new fluorescence dyes for various applications, including bioimaging and molecular probes (Chen et al., 2012).

Novel Synthesis Methods

Innovative synthesis methods for pyrazolo[3,4-b]pyridines using microwave irradiation and green catalysts have been reported, emphasizing the importance of environmentally friendly and efficient synthetic approaches in the chemical synthesis of these compounds (Li et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It can be inferred that the compound might interact with its target to inhibit its function, leading to its anti-tubercular activity .

Biochemical Pathways

Similar compounds have been shown to affect the growth of mycobacterium tuberculosis h37ra , suggesting that it might interfere with the bacterial growth pathways.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that the compound might have a similar effect.

properties

IUPAC Name |

5-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15-7-6-13(12-17-15)16(21)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBOLXHNFNOLFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea](/img/no-structure.png)

![4-[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2450510.png)

![4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2450512.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethoxyphenyl]ethanol](/img/structure/B2450519.png)

![N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2450522.png)

![N-benzyl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2450524.png)

![3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride](/img/structure/B2450525.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2450528.png)

![4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2450531.png)

![Dimethyl 2-{[(4-{[2,5-bis(methoxycarbonyl)anilino]carbothioyl}piperazino)carbothioyl]amino}terephthalate](/img/structure/B2450532.png)